Axid

描述

Axid, also known as nizatidine, is a histamine H2 receptor antagonist that inhibits stomach acid production. It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD). Nizatidine was developed by Eli Lilly and was first marketed in 1988 .

准备方法

Synthetic Routes and Reaction Conditions

Nizatidine is synthesized through a multi-step process involving the reaction of various chemical intermediates. The key steps include:

Formation of the thiazole ring: This involves the reaction of 2-chloro-1,3-thiazole with dimethylamine to form 2-(dimethylamino)methyl-1,3-thiazole.

Addition of the nitro group: The thiazole intermediate is then reacted with nitromethane in the presence of a base to introduce the nitro group.

Formation of the final compound: The nitro-thiazole intermediate is reacted with 2-mercaptoethylamine to form nizatidine.

Industrial Production Methods

Industrial production of nizatidine follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.

化学反应分析

Types of Reactions

Nizatidine undergoes several types of chemical reactions, including:

Oxidation: Nizatidine can be oxidized to form sulfoxides and sulfones.

Reduction: The nitro group in nizatidine can be reduced to an amine group.

Substitution: Nizatidine can undergo substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

科学研究应用

Nizatidine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of histamine H2 receptor antagonists.

Biology: Investigated for its effects on histamine receptors and related biological pathways.

Medicine: Used in clinical research to explore new therapeutic applications for peptic ulcer disease and GERD.

Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control.

作用机制

Nizatidine works by competitively inhibiting histamine at the H2 receptors on the gastric parietal cells. This inhibition reduces the production of stomach acid by blocking the action of histamine, which is a key stimulant of acid secretion. The reduction in acid production helps in the healing of ulcers and the management of GERD .

相似化合物的比较

Nizatidine is similar to other histamine H2 receptor antagonists such as ranitidine, famotidine, and cimetidine. it is unique in its structure due to the presence of a thiazole ring instead of a furan ring, which is found in ranitidine. This structural difference contributes to its specific pharmacological properties and efficacy .

List of Similar Compounds

- Ranitidine

- Famotidine

- Cimetidine

Nizatidine is considered to be equipotent with ranitidine and has a similar mechanism of action but differs in its chemical structure, which may influence its pharmacokinetic and pharmacodynamic properties .

生物活性

Nizatidine, marketed under the brand name Axid, is a histamine H2 receptor antagonist primarily used for the treatment of conditions related to excessive stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD). This article explores the biological activity of Nizatidine, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Properties

Nizatidine functions by selectively inhibiting the action of histamine at the H2 receptors located on gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, thereby alleviating symptoms associated with acid-related disorders.

- H2 Receptor Antagonism : Nizatidine binds competitively to H2 receptors, preventing histamine from stimulating acid secretion.

- Reduction of Gastric Acid Secretion : By blocking these receptors, Nizatidine effectively reduces both basal and stimulated gastric acid secretion.

- Mucosal Protection : Some studies suggest that Nizatidine may enhance mucosal defenses against injury caused by gastric acid.

Biological Activities

Nizatidine has been studied for various biological activities beyond its primary use as an acid reducer:

- Antioxidant Effects : Research indicates that Nizatidine may possess antioxidant properties, which can protect gastric mucosa from oxidative stress induced by excessive acidity.

- Anti-inflammatory Properties : There is evidence suggesting that Nizatidine may reduce inflammation in the gastric lining, potentially aiding in the healing of ulcers.

Data Table: Summary of Biological Activities

Case Study 1: Efficacy in GERD Treatment

A study involving patients with GERD demonstrated significant symptom relief following treatment with Nizatidine compared to placebo. Patients reported reduced heartburn and regurgitation after four weeks of therapy.

Case Study 2: Comparison with Other H2 Blockers

In a comparative study with other H2 antagonists like ranitidine and famotidine, Nizatidine showed comparable efficacy in reducing gastric acid secretion but with a potentially better side effect profile. This was particularly noted in patients with renal impairment, where Nizatidine's pharmacokinetics allowed for safer dosing adjustments.

Research Findings

Recent studies have highlighted the multifaceted biological properties of Nizatidine:

- Pharmacokinetics : Nizatidine is well absorbed from the gastrointestinal tract and exhibits a half-life that supports once or twice daily dosing.

- Clinical Trials : Various clinical trials have confirmed its effectiveness in treating peptic ulcers and GERD, with a favorable safety profile compared to other H2 blockers.

属性

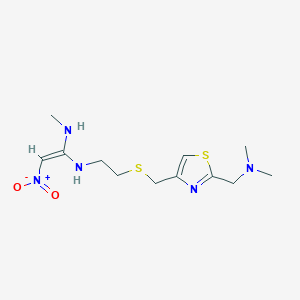

IUPAC Name |

(Z)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXNSQHWDMGGP-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C/[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。